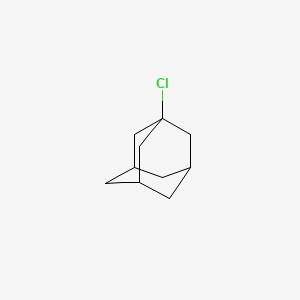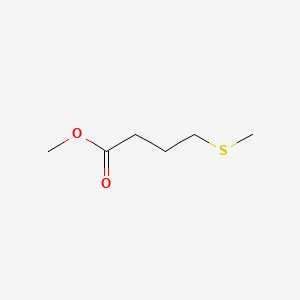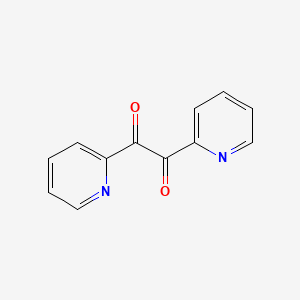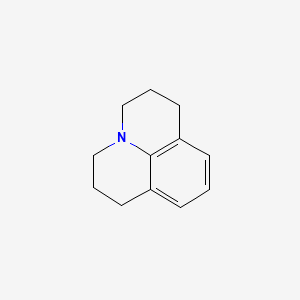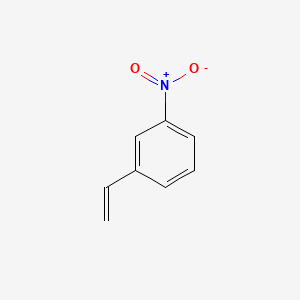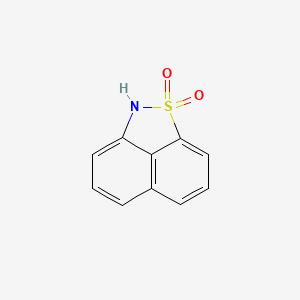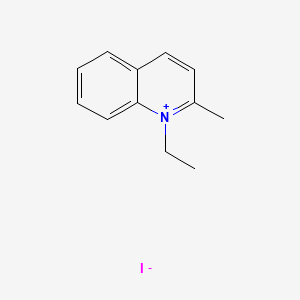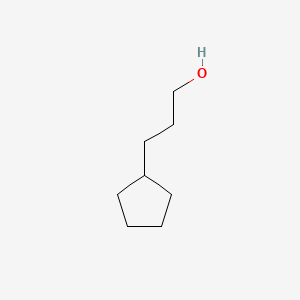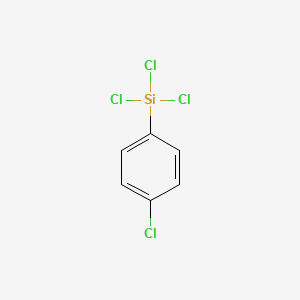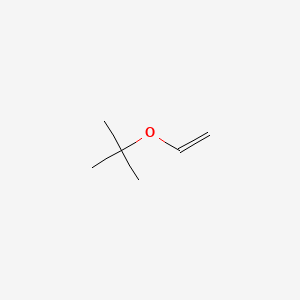
Benzyl dimethyldithiocarbamate
Vue d'ensemble
Description
Benzyl-N,N-dimethyldithiocarbamate (BDC) is a chemical compound with the molecular formula (CH3)2NCS2CH2C6H5 . It has been reported to have herbicidal action . It has also been used as a reversible addition-fragmentation chain transfer (RAFT) controller during RAFT polymerization of styrene in supercritical carbon dioxide .
Synthesis Analysis
Dithiocarbamates, such as BDC, are formed from the reaction of either primary or secondary amines with cold carbon (IV) sulfide in basic media or alcoholic solution . A novel polymerization based on the photochemistry of BDC has been reported, which involves the dissociation of BDC to a pair of radicals, benzyl radicals and dithiocarbamyl radicals, by ultraviolet light (UV) irradiation .Molecular Structure Analysis
The molecular weight of BDC is 211.35, and its molecular formula is (CH3)2NCS2CH2C6H5 . The structure of BDC and its derivatives have been studied using infrared spectrum analysis, which confirmed that the observed structures conform to the expected structure of BDC .Chemical Reactions Analysis
Upon UV irradiation to a N,N-dimethylformamide (DMF) solution containing mono-BDC-derivatized poly(ethylene glycol) (PEG), dimerization of the PEG derivative occurred due to bibenzyl bond formation by radical coupling between benzyl radicals generated in the terminal of the PEG derivative . The reaction rate was about 90% by several tenth minutes of irradiation .Physical And Chemical Properties Analysis
BDC is an off-white powder with a melting point of 39-41 degrees Celsius . Its density is predicted to be 1.164±0.06 g/cm3 .Applications De Recherche Scientifique
1. Agricultural Use
Benzyl dimethyldithiocarbamate and related compounds, such as dimethyldithiocarbamates, are extensively utilized in agriculture as active fungicides. Their application in agricultural products like strawberries, maize, and tobacco has been a subject of research, especially concerning the degradation and residue analysis of these compounds. A study by Brandšteterová et al. (1986) developed a high-performance liquid chromatographic method for the quantitative analysis of dithiocarbamate fungicide residues, highlighting the importance of controlling low concentrations of these residues in agricultural products (Brandšteterová, Lehotay, Lis̆ka, & Garaj, 1986).
2. Antimicrobial Applications
N,N-Dimethyldithiocarbamate (DMDC) derivatives, including benzyl dimethyldithiocarbamate, have been identified as potent copper-dependent antimicrobials against pathogens such as Streptococcus pneumoniae. Menghani et al. (2022) derived novel compounds from DMDC, including sodium N-benzyl-N-methyldithiocarbamate, demonstrating their effectiveness as copper-dependent antimicrobials against S. pneumoniae in vitro and in vivo (Menghani et al., 2022).
3. Photopolymerization Control
Benzyl dimethyldithiocarbamate has been studied for its role in controlled photopolymerization reactions. Lalevée et al. (2008) investigated new photoiniferters, including benzyl dimethyldithiocarbamate, for their efficiency in polymerization rates and control properties in the polymerization of certain monomers. This research highlights the compound's potential in advanced materials science (Lalevée, Blanchard, El-Roz, Allonas, & Fouassier, 2008).
4. Cancer Research
In the field of cancer research, benzyl dimethyldithiocarbamate and related compounds have been investigated for their anticancer activities. Alhoshani et al. (2021) synthesized novel gold(III) complexes containing benzyl dimethyldithiocarbamate, which demonstrated significant cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents (Alhoshani et al., 2021).
5. Environmental Toxicology
Sodium dimethyldithiocarbamate, a related compound to benzyl dimethyldithiocarbamate, has been assessed for its ecotoxicity. Wang et al. (2020) evaluated the toxic effects of this compound and its heavy metal chelates in the model organism Caenorhabditis elegans, contributing to the understanding of the ecological risks associated with the use of these chelates (Wang et al., 2020).
Propriétés
IUPAC Name |
benzyl N,N-dimethylcarbamodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NS2/c1-11(2)10(12)13-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZBIKHKXIJIHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)SCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80222809 | |
| Record name | Benzyl dimethyldithiocarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80222809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl dimethyldithiocarbamate | |
CAS RN |
7250-18-2 | |
| Record name | Phenylmethyl N,N-dimethylcarbamodithioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7250-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl dimethyldithiocarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007250182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7250-18-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24913 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzyl dimethyldithiocarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80222809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl dimethyldithiocarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.872 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYL DIMETHYLDITHIOCARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24J8NV9CQQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




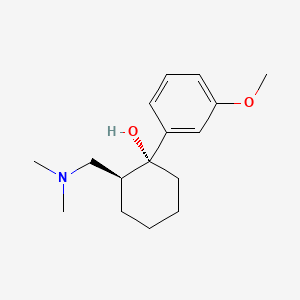
![2-[(Hydroxymethyl)amino]ethanol](/img/structure/B1585527.png)
